6-(3-(Trifluoromethyl)pyrrolidin-1-yl)pyridin-3-amine
Overview
Description
6-(3-(Trifluoromethyl)pyrrolidin-1-yl)pyridin-3-amine is a compound that contains a trifluoromethylpyridine (TFMP) motif . TFMP and its derivatives have been widely used in the agrochemical and pharmaceutical industries . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Molecular Structure Analysis
The molecular structure of this compound involves a pyrrolidine ring, which is a five-membered ring with nitrogen as one of the members . This structure is thought to contribute to the compound’s biological activity .Scientific Research Applications
Anticancer Activity
A significant application of compounds related to 6-(3-(Trifluoromethyl)pyrrolidin-1-yl)pyridin-3-amine is in the development of anticancer agents. For instance, alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives have shown promising bioactivity against various cancer cell lines, including lung, breast, prostate, and cervical cancers, at micromolar concentrations (Chavva et al., 2013). Furthermore, novel pyridine derivatives bearing different heterocyclic rings were synthesized, aiming to study their additive effect toward tumor cell lines, with some compounds showing higher antitumor activity than the standard drug doxorubicin (Hafez & El-Gazzar, 2020).
Melanin-Concentrating Hormone Receptor-1 Antagonists
Derivatives of 1-(4-amino-phenyl)-pyrrolidin-3-yl-amine and 6-(3-amino-pyrrolidin-1-yl)-pyridin-3-yl-amine, closely related to the target compound, have been identified as potent antagonists of the melanin-concentrating hormone receptor-1 (MCH-R1), showing good oral bioavailability and efficacy in vivo (Huang et al., 2005).
Organometallic Complexes
Amino derivatives of pyridine, including those related to this compound, play a significant role in the formation of organometallic complexes. These compounds often give rise to aminocarbene structures located around the central atom and are involved in various reactions including cyclometalation, borylation, and silylation (Sadimenko, 2011).
Synthesis of Functionalized Molecules
The synthesis of functionalized trifluoromethyl-substituted pyrrolidines via organocatalytic domino Michael/Mannich [3+2] cycloaddition has been developed, yielding compounds with potential medical value. This method facilitates the creation of highly functionalized pyrrolidine derivatives bearing a trifluoromethyl group with excellent stereoselectivities and yields (Zhi et al., 2016).
Mechanism of Action
Target of Action
The primary targets of 6-(3-(Trifluoromethyl)pyrrolidin-1-yl)pyridin-3-amine are the voltage-gated sodium channels Nav1.7 and Nav1.8 . These channels are attractive targets for the treatment of pain based on the high level of target validation with genetic evidence linking Nav1.7 and Nav1.8 to pain in humans .
Mode of Action
This compound acts as a potent blocker of the Nav1.7 and Nav1.8 channels . By blocking these channels, it prevents the propagation of action potentials in neurons, thereby inhibiting the transmission of pain signals to the brain .
Biochemical Pathways
The compound’s action on Nav1.7 and Nav1.8 channels affects the neuronal signaling pathways involved in pain perception . By blocking these channels, it disrupts the normal flow of sodium ions into the neurons, which is necessary for the generation and propagation of action potentials . This leads to a decrease in neuronal excitability and a reduction in pain signaling .
Pharmacokinetics
It is expected to have oral activity and improved selectivity . The compound is also designed to overcome phospholipidosis observed with the initial leads .
Result of Action
The result of the action of this compound is a robust in vivo efficacy in both inflammatory and neuropathic rodent models of pain . By blocking the Nav1.7 and Nav1.8 channels, it effectively reduces the perception of pain .
Future Directions
The future directions for research on 6-(3-(Trifluoromethyl)pyrrolidin-1-yl)pyridin-3-amine and similar compounds could involve further exploration of their potential as Nav1.7 and Nav1.8 blockers for the treatment of pain . Additionally, the unique physicochemical properties of the fluorine atom and the pyridine moiety in these compounds suggest that they may have many novel applications that will be discovered in the future .
Biochemical Analysis
Biochemical Properties
6-(3-(Trifluoromethyl)pyrrolidin-1-yl)pyridin-3-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with voltage-gated sodium channels, particularly Na_v1.7 and Na_v1.8, which are crucial for pain signaling pathways . The compound’s interaction with these channels involves binding to specific sites, leading to inhibition of sodium ion flow, thereby modulating pain perception.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. In particular, the compound has been shown to alter the activity of sodium channels in neuronal cells, which can impact neurotransmission and pain signaling . Additionally, it may affect the expression of genes involved in inflammatory responses, further modulating cellular behavior.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the voltage-gated sodium channels Na_v1.7 and Na_v1.8, inhibiting their activity and reducing sodium ion influx . This inhibition leads to decreased neuronal excitability and pain transmission. Furthermore, the compound may influence enzyme activity by either inhibiting or activating specific enzymes involved in cellular signaling pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has shown stability under various conditions, maintaining its activity over extended periods . Its degradation products and their potential effects on cellular function are still under investigation. Long-term studies have indicated that the compound can have sustained effects on neuronal activity and pain modulation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits sodium channel activity, reducing pain perception without significant adverse effects . At higher doses, toxic effects such as neurotoxicity and altered cellular metabolism have been observed. These findings highlight the importance of dosage optimization to achieve therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes This metabolism results in the formation of various metabolites, which may have distinct biological activities
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . Additionally, it may interact with cellular transporters that facilitate its uptake and distribution within different tissues, influencing its localization and accumulation.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with sodium channels and other target proteins . Post-translational modifications and targeting signals may direct the compound to specific cellular compartments, enhancing its efficacy in modulating cellular processes.
Properties
IUPAC Name |
6-[3-(trifluoromethyl)pyrrolidin-1-yl]pyridin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3N3/c11-10(12,13)7-3-4-16(6-7)9-2-1-8(14)5-15-9/h1-2,5,7H,3-4,6,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKFDGQQTFATWIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(F)(F)F)C2=NC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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